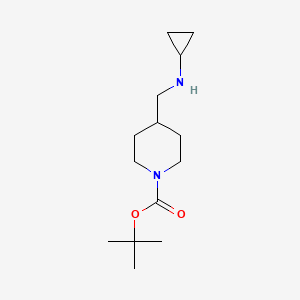

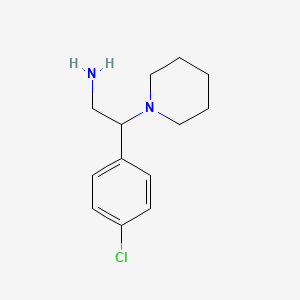

Ethyl 2,3-diphenylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

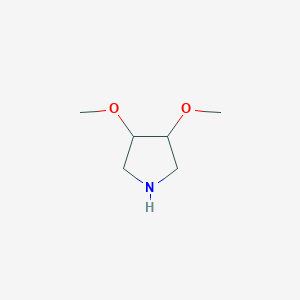

The synthesis of piperazine derivatives, such as EDDP, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of EDDP can be found in various databases, such as PubChem . It is a compound with the molecular formula C19H22N2O2 .Applications De Recherche Scientifique

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, a derivative of Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used as a carboxyl-protecting group in peptide chemistry. This group is introduced through esterification and is stable under standard conditions for peptide synthesis, showing its potential in this field (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of Bridged 3-Benzazepine Derivatives

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is employed in the synthesis of bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogues, indicating their utility in neurochemistry (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Thiophene-Based Bis-Heterocyclic Monoazo Dyes

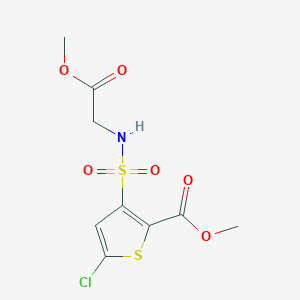

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, another derivative, is used in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes. These dyes are characterized by their solvatochromic behavior and tautomeric structures in various solvents, showing applications in materials science (Karcı & Karcı, 2012).

Synthesis of Pyrazole Derivatives

The compound plays a role in the synthesis of pyrazole derivatives, specifically 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which is further used to create various ester and amide derivatives. This illustrates its versatility in organic synthesis (Şener, Bildirici, Tozlu, Genc, & Arisoy, 2007).

Synthesis of Piperazine and Penicillanic Acid Derivatives

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate, a related compound, is used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Coupling Reagent in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent developed for solid phase peptide synthesis, is another derivative that demonstrates the compound's broad application in peptide chemistry (Robertson, Jiang, & Ramage, 1999).

Propriétés

IUPAC Name |

ethyl 2,3-diphenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-19(22)21-14-13-20-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGUOBVQHSJQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587597 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

CAS RN |

912763-37-2 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)